molecular formula C15H12ClF2NO3 B10971510 N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B10971510
M. Wt: 327.71 g/mol
InChI Key: XVIHHWQIIOEYQT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 4-chlorophenyl group, a difluoromethoxy group, and a methoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Methoxylation: The methoxy group is typically introduced through an electrophilic aromatic substitution reaction using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the methoxy and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide can be compared with other similar compounds, such as:

    Diflubenzuron: A benzoylurea insecticide with a similar structural motif but different functional groups.

    Fluorobenzamides: Compounds with fluorine substitutions on the benzamide core, which exhibit different chemical and biological properties.

Properties

Molecular Formula

C15H12ClF2NO3

Molecular Weight

327.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C15H12ClF2NO3/c1-21-13-8-9(2-7-12(13)22-15(17)18)14(20)19-11-5-3-10(16)4-6-11/h2-8,15H,1H3,(H,19,20)

InChI Key

XVIHHWQIIOEYQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)OC(F)F

Origin of Product

United States

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